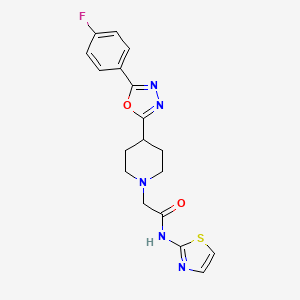
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O2S and its molecular weight is 387.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a novel derivative that incorporates multiple heterocyclic moieties known for their biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, antitubercular, and anticancer properties.
Chemical Structure
The structure of the compound can be broken down into several key components:
- 1,3,4-Oxadiazole : Known for its antimicrobial properties.
- Piperidine : A common scaffold in medicinal chemistry.
- Thiazole : Associated with various biological activities including antifungal and antibacterial effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) demonstrated that derivatives of 1,3,4-oxadiazole showed strong activity against Mycobacterium bovis and other pathogenic bacteria. The study highlighted that modifications in the alkyl chain length significantly influenced the activity against various strains of M. tuberculosis .
| Compound | Structure | Activity | Reference |
|---|---|---|---|
| 21c | 21c | MIC = 4–8 µM against M. tuberculosis | Dhumal et al. (2016) |
| 29a | 29a | 4x more potent than vancomycin against S. aureus | Dhumal et al. (2016) |
Antitubercular Activity
The antitubercular efficacy of oxadiazole derivatives has been extensively studied:
- Compounds such as those developed by Desai et al. (2016) have shown promising results against drug-resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM .
Anticancer Activity
Recent studies have also begun to explore the anticancer potential of oxadiazole derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted a series of compounds that exhibited potent inhibition of murine double minute 2 (MDM2), a target in cancer therapy . The incorporation of oxadiazole and thiazole rings in these compounds was noted to enhance their efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activities of similar compounds:
- Antimicrobial Efficacy :
- Antitubercular Studies :
Eigenschaften
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c19-14-3-1-12(2-4-14)16-22-23-17(26-16)13-5-8-24(9-6-13)11-15(25)21-18-20-7-10-27-18/h1-4,7,10,13H,5-6,8-9,11H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUAUPXWYNRYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














